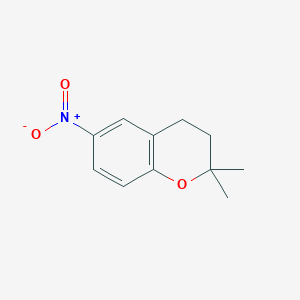

2,2-Dimethyl-6-nitro-chromane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-6-nitro-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVJGQTADSUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Action Mechanism of 2,2-Dimethyl-6-nitro-chromane: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 2,2-Dimethyl-6-nitro-chromane, a compound of significant interest within the field of pharmacology and drug development. Based on an extensive review of structurally related molecules and the established principles of medicinal chemistry, we propose a dual-action mechanism centered on the modulation of ATP-sensitive potassium (KATP) channels and the potential for nitric oxide (NO) donation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical framework, key molecular interactions, and detailed experimental protocols for the validation of this proposed mechanism. Our analysis is grounded in established scientific literature, providing a robust foundation for future investigations into the therapeutic potential of this and similar chromane derivatives.

Introduction: The Therapeutic Promise of Chromane Derivatives

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and neuroprotective effects.[2] Within this class, 2,2-dimethyl-chromane derivatives have emerged as potent modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels.[3][4] The introduction of a nitro group at the 6-position of the chromane ring, as in this compound, is predicted to significantly influence its biological activity, suggesting a multifaceted mechanism of action with considerable therapeutic potential.[5][6]

This guide will elucidate the proposed dual mechanism of action for this compound, drawing parallels with well-characterized potassium channel openers and nitro-vasodilators. We will delve into the molecular intricacies of KATP channel activation and the biochemical pathways of nitric oxide signaling. Furthermore, we will provide a detailed roadmap for the experimental validation of this hypothesis, equipping researchers with the necessary protocols to rigorously test these claims.

Proposed Dual Mechanism of Action

We hypothesize that this compound exerts its physiological effects through two primary, potentially synergistic, mechanisms:

-

Opening of ATP-Sensitive Potassium (KATP) Channels: The chromane core, particularly with electronegative substituents at the 6-position, is a known pharmacophore for KATP channel activation.[6]

-

Nitric Oxide (NO) Donation: The presence of the nitro group suggests the potential for metabolic conversion to nitric oxide, a potent vasodilator.[7]

Activation of ATP-Sensitive Potassium (KATP) Channels

KATP channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential.[8][9] These channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[10][11] In vascular smooth muscle cells, the opening of KATP channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane.[11] This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[11]

The 2,2-dimethyl-chromane scaffold is believed to interact with the SUR subunit of the KATP channel, stabilizing the open conformation of the channel.[5] Structure-activity relationship studies on related benzopyran derivatives have indicated that a strong electronegative group at the 6-position enhances potency.[6] The nitro group in this compound is a potent electron-withdrawing group, which is expected to contribute significantly to its KATP channel opening activity.

Caption: Proposed signaling pathway for KATP channel activation by this compound.

Nitric Oxide (NO) Donation and cGMP-Mediated Vasodilation

Compounds containing nitro groups, such as the well-known antianginal drug nicorandil, can act as nitric oxide donors.[7] It is plausible that this compound undergoes enzymatic or non-enzymatic reduction in vivo to release nitric oxide. NO is a highly reactive signaling molecule that plays a critical role in vasodilation.[12]

Once released, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[13] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13] Elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[1] This cGMP-mediated pathway is distinct from, but complementary to, the hyperpolarization induced by KATP channel opening, potentially leading to a more potent and sustained vasodilator effect.

Caption: Proposed nitric oxide donation and cGMP-mediated signaling pathway.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesized dual-action mechanism of this compound, a series of in vitro and ex vivo experiments are required. The following protocols provide a framework for these investigations.

Characterization of KATP Channel Opening Activity

The gold standard for demonstrating direct modulation of ion channel activity is the patch-clamp technique.[14] This method allows for the direct measurement of ion currents across the cell membrane.

Objective: To determine if this compound directly activates KATP channels in isolated vascular smooth muscle cells.

Experimental Workflow:

Caption: Workflow for patch-clamp electrophysiology experiments.

Step-by-Step Protocol:

-

Cell Preparation: Isolate single vascular smooth muscle cells from a suitable source (e.g., rat aorta or mesenteric artery) using enzymatic digestion.

-

Patch-Clamp Recording:

-

Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps to elicit potassium currents.

-

-

Data Acquisition:

-

Record baseline K+ currents.

-

Perfuse the cell with a solution containing this compound at various concentrations.

-

Record the resulting changes in K+ current.

-

To confirm the involvement of KATP channels, co-administer glibenclamide, a specific KATP channel blocker, and observe for reversal of the compound's effect.[15][16]

-

-

Data Analysis: Measure the amplitude of the outward K+ current before and after application of the compound and the blocker. A significant increase in current that is reversed by glibenclamide would strongly support the hypothesis.

Hypothetical Data Summary:

| Condition | Mean K+ Current (pA) ± SEM |

| Baseline | 150 ± 20 |

| + 10 µM this compound | 450 ± 35 |

| + 10 µM this compound + 1 µM Glibenclamide | 165 ± 25 |

Ion flux assays provide a higher-throughput alternative to patch-clamp for assessing ion channel activity.[17] These assays typically use a surrogate ion for potassium, such as thallium (Tl+) or rubidium (Rb+), which can be detected using fluorescent dyes or atomic absorption spectroscopy, respectively.[16][17]

Objective: To determine the potency (EC50) of this compound in activating KATP channels in a cell-based assay.

Step-by-Step Protocol (Thallium Flux Assay):

-

Cell Culture: Plate cells stably expressing the desired KATP channel subtype (e.g., Kir6.2/SUR2A) in a multi-well plate.[18]

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[17]

-

Compound Incubation: Incubate the cells with varying concentrations of this compound.

-

Thallium Addition: Add a solution containing thallium to the wells.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of thallium influx through open potassium channels.

-

Data Analysis: Plot the rate of thallium flux against the compound concentration to determine the EC50 value.

Assessment of Nitric Oxide Donation and cGMP-Mediated Effects

Several methods are available to quantify the release of nitric oxide from a donor compound. A common approach is the Griess assay, which measures nitrite (NO2-), a stable breakdown product of NO in aqueous solutions.[19]

Objective: To determine if this compound releases nitric oxide in a cell-free or cell-based system.

Step-by-Step Protocol (Griess Assay):

-

Sample Preparation: Incubate this compound in a suitable buffer or cell culture medium, potentially with a reducing agent to facilitate NO release.

-

Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.[19]

-

Colorimetric Measurement: In the presence of nitrite, a pink azo dye will form.[19] Measure the absorbance at 540-570 nm using a spectrophotometer.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of known nitrite concentrations.

Isolated blood vessel preparations provide a functional readout of a compound's vasodilator activity and can be used to dissect the underlying mechanisms.[1]

Objective: To assess the vasodilator effect of this compound and determine the relative contributions of KATP channel opening and NO-cGMP signaling.

Experimental Workflow:

Caption: Workflow for ex vivo vasodilation assays.

Step-by-Step Protocol:

-

Tissue Preparation: Isolate arterial rings (e.g., from rat thoracic aorta) and mount them in an organ bath containing physiological salt solution.

-

Pre-contraction: Induce a stable contraction with an agonist such as phenylephrine or KCl.

-

Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the relaxation of the arterial ring.

-

Mechanistic Studies: Repeat the concentration-response curve in the presence of:

-

Glibenclamide to assess the contribution of KATP channel opening.

-

Methylene blue or ODQ (a soluble guanylate cyclase inhibitor) to evaluate the involvement of the NO-cGMP pathway.[1]

-

-

Data Analysis: A rightward shift in the concentration-response curve in the presence of glibenclamide would indicate a contribution from KATP channel activation. Similarly, a rightward shift with methylene blue would suggest a role for NO-cGMP signaling.

Hypothetical Data Summary:

| Condition | EC50 for Vasodilation (µM) |

| Control | 5.2 |

| + Glibenclamide (1 µM) | 15.8 |

| + Methylene Blue (10 µM) | 12.5 |

| + Glibenclamide + Methylene Blue | > 50 |

Conclusion and Future Directions

The proposed dual mechanism of action for this compound, involving both the activation of ATP-sensitive potassium channels and the donation of nitric oxide, presents a compelling rationale for its potential therapeutic utility, particularly in cardiovascular diseases such as hypertension and angina. The experimental framework outlined in this guide provides a clear and comprehensive approach to validating this hypothesis.

Future research should focus on elucidating the precise molecular interactions between this compound and the KATP channel subunits. Additionally, investigating the metabolic pathways responsible for nitric oxide release will be crucial. In vivo studies will be necessary to confirm the compound's efficacy and safety profile in preclinical models of cardiovascular disease. The insights gained from these studies will be invaluable for the rational design of next-generation chromane derivatives with enhanced potency and selectivity, ultimately paving the way for novel therapeutic interventions.

References

-

Analytical Techniques for Assaying Nitric Oxide Bioactivity. National Institutes of Health. [Link]

-

Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels. National Institutes of Health. [Link]

-

Clinical pharmacology of potassium channel openers. PubMed. [Link]

-

Nitric Oxide (NO) Colorimetric Assay Kit (Nitrate Reductase Method). Elabscience. [Link]

-

A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1. PubMed. [Link]

-

ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. National Institutes of Health. [Link]

-

Exploitation of KATP channels for cardiac surgery. OAE Publishing Inc. [Link]

-

The potassium channel openers: a new class of vasorelaxants. PubMed. [Link]

-

KATP channel therapeutics at the bedside. PubMed Central. [Link]

-

Nitric Oxide Assay Kit. OZ Biosciences. [Link]

-

Potassium channel openers and other regulators of KATP channels. PubMed. [Link]

-

Mechanisms of Vasodilation of Cerebral Vessels Induced by the Potassium Channel Opener Nicorandil in Canine in Vivo Experiments. PubMed. [Link]

-

CL-705G: a novel chemical Kir6.2-specific KATP channel opener. PubMed Central. [Link]

-

Cellular pharmacology of potassium channel openers in vascular smooth muscle. PubMed. [Link]

-

ATP-sensitive potassium channel openers and 2,3-dimethyl-2-butylamine derivatives. PubMed. [Link]

-

Methods to detect nitric oxide and its metabolites in biological samples. Society for Redox Biology and Medicine. [Link]

-

(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

-

ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles. PubMed. [Link]

-

Potassium-Channel Openers. CV Pharmacology. [Link]

-

Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels. Frontiers. [Link]

-

Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ResearchGate. [Link]

-

Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. National Institutes of Health. [Link]

-

Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. ResearchGate. [Link]

-

Chemical modulation of Kv7 potassium channels. National Institutes of Health. [Link]

-

6-Substituted benzopyrans as potassium channel activators: synthesis, vasodilator properties, and multivariate analysis. PubMed. [Link]

Sources

- 1. Mechanisms of vasodilation of cerebral vessels induced by the potassium channel opener nicorandil in canine in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Substituted benzopyrans as potassium channel activators: synthesis, vasodilator properties, and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular pharmacology of potassium channel openers in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric Oxide Synthase Assay Kit - Creative Biolabs [creative-biolabs.com]

- 10. K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

- 12. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide (NO) Colorimetric Assay Kit (Nitrate Reductase Method) - Elabscience® [elabscience.com]

- 14. A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The potassium channel openers: a new class of vasorelaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ozbiosciences.com [ozbiosciences.com]

An In-Depth Technical Guide to the Predicted Spectral Data of 2,2-Dimethyl-6-nitro-chromane

Introduction

2,2-Dimethyl-6-nitro-chromane is a heterocyclic compound featuring a chromane core functionalized with a gem-dimethyl group at the 2-position and a nitro group at the 6-position. The chromane scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly modulate its electronic properties and biological activity. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and application in research and development. This guide provides a detailed prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectral data, the standard IUPAC numbering for the chromane ring system is used.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the known spectra of 2,2-dimethylchroman, with substituent chemical shifts (SCS) for the nitro group applied. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical shifts of the aromatic protons and carbons.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic regions. The electron-withdrawing nature of the nitro group will cause a downfield shift of the aromatic protons, particularly those ortho and para to its position.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~8.05 | d | J = 2.5 Hz | 1H |

| H-7 | ~7.90 | dd | J = 8.8, 2.5 Hz | 1H |

| H-8 | ~6.85 | d | J = 8.8 Hz | 1H |

| H-4 | ~2.85 | t | J = 6.8 Hz | 2H |

| H-3 | ~1.85 | t | J = 6.8 Hz | 2H |

| 2 x CH₃ | ~1.35 | s | - | 6H |

Expertise & Experience: Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-8.5 ppm): The nitro group at C-6 deshields the aromatic protons. H-5 (ortho to NO₂) is expected to be the most downfield signal, appearing as a doublet due to meta-coupling with H-7. H-7 (also ortho to NO₂) will be a doublet of doublets, showing both ortho-coupling to H-8 and meta-coupling to H-5. H-8 (meta to NO₂) will be the most upfield of the aromatic protons, appearing as a doublet due to ortho-coupling with H-7.

-

Aliphatic Region (δ 1.0-3.0 ppm): The two methylene groups at C-3 and C-4 will appear as triplets due to their coupling with each other. The C-4 protons, being benzylic, are expected at a lower field (~2.85 ppm) than the C-3 protons (~1.85 ppm). The two methyl groups at the C-2 position are equivalent and will give rise to a sharp singlet integrating to six protons at approximately 1.35 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The nitro group's electron-withdrawing effect will be prominent on the aromatic carbons.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~75.5 |

| C-3 | ~32.0 |

| C-4 | ~22.5 |

| C-4a | ~120.0 |

| C-5 | ~125.0 |

| C-6 | ~141.0 |

| C-7 | ~123.0 |

| C-8 | ~116.0 |

| C-8a | ~158.0 |

| 2 x CH₃ | ~26.5 |

Expertise & Experience: Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 110-160 ppm): The carbon bearing the nitro group, C-6, is expected to be significantly deshielded. The C-8a carbon, being para to the nitro group and attached to the oxygen atom, will also be strongly deshielded. The remaining aromatic carbons (C-4a, C-5, C-7, C-8) will have chemical shifts influenced by both the ether linkage and the nitro group.

-

Aliphatic Carbons (δ 20-80 ppm): The quaternary carbon C-2, bonded to oxygen and two methyl groups, will appear around 75.5 ppm. The methylene carbons C-3 and C-4 will be found in the upfield region, with C-3 being more shielded than the benzylic C-4. The two equivalent methyl carbons will produce a single signal around 26.5 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the nitro group, as well as vibrations from the chromane core.[2][3][4]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1525-1515 | Very Strong | Asymmetric NO₂ Stretch |

| ~1350-1340 | Very Strong | Symmetric NO₂ Stretch |

| ~1610, 1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1260-1230 | Strong | Aryl-O Stretch (Asymmetric C-O-C) |

| ~1050-1020 | Medium | Alkyl-O Stretch (Symmetric C-O-C) |

| ~830 | Strong | C-N Stretch |

Trustworthiness: Self-Validating Protocol for IR Analysis

When analyzing an experimental IR spectrum of a sample suspected to be this compound, the presence of two very strong and sharp bands around 1520 cm⁻¹ and 1345 cm⁻¹ is a primary indicator of the aromatic nitro group.[5] The absence of a broad O-H stretch (3200-3600 cm⁻¹) or a strong C=O stretch (1650-1800 cm⁻¹) would rule out common impurities or alternative structures like phenols or chromanones. The combination of these nitro group bands with the characteristic fingerprint of the chromane skeleton (aromatic C-H, aliphatic C-H, and C-O-C stretches) provides a high degree of confidence in the structural assignment.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum is predicted below.

Molecular Weight and Exact Mass:

-

Molecular Formula: C₁₁H₁₃NO₃

-

Molecular Weight: 207.23 g/mol

-

Exact Mass: 207.08954 Da

Table 4: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Predicted Fragment Ion | Plausible Origin |

| 207 | [C₁₁H₁₃NO₃]⁺• | Molecular Ion (M⁺•) |

| 192 | [C₁₀H₁₀NO₃]⁺ | [M - CH₃]⁺ |

| 161 | [C₁₁H₁₃O]⁺ | [M - NO₂]⁺ |

| 151 | [C₇H₅NO₃]⁺• | Retro-Diels-Alder (RDA) Fragment |

| 134 | [C₉H₁₀O]⁺ | Loss of NO₂ and HCN from RDA fragment |

Expertise & Experience: Elucidation of Fragmentation Pathways

The fragmentation of this compound is expected to be initiated by the formation of the molecular ion (M⁺•) at m/z 207. Several key fragmentation pathways are anticipated:

-

Loss of a Methyl Group: The most common fragmentation for 2,2-dimethyl substituted chromanes is the loss of a methyl radical (•CH₃) to form a highly stable oxonium ion at m/z 192 ([M-15]⁺). This is often the base peak in the spectrum.[6][7]

-

Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂) to give a fragment at m/z 161.

-

Retro-Diels-Alder (RDA) Reaction: Chromane systems can undergo a characteristic RDA fragmentation, leading to the expulsion of isobutylene from the heterocyclic ring. This would result in a radical cation at m/z 151.

Caption: Key predicted fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the identification and characterization of this compound. The causality behind the predicted spectral features, rooted in the electronic effects of the nitro group and the inherent structural properties of the chromane core, has been thoroughly explained. Researchers can use this guide as a benchmark for analyzing experimental data and validating the synthesis of this compound.

References

-

Chemistry LibreTexts. "Infrared of nitro compounds". [Link]

-

Chemguide. "Fragmentation patterns in the mass spectra of organic compounds". [Link]

-

MDPI. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies". [Link]

-

Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition". [Link]

-

University of Calgary. "Ch 13 - Aromatic H". [Link]

-

UCLA Chemistry & Biochemistry. "IR Spectroscopy Tutorial: Nitro Groups". [Link]

-

Wikipedia. "Fragmentation (mass spectrometry)". [Link]

-

JACS. "The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes". [Link]

-

Chemistry LibreTexts. "8.11: Multiple Substituents- Directing Effects". [Link]

-

Doc Brown's Chemistry. "mass spectrum of 2,2-dimethylbutane". [Link]

-

Doc Brown's Chemistry. "mass spectrum of 2,2-dimethylpropane". [Link]

-

SciSpace. "Substituent effects of nitro group in cyclic compounds". [Link]

-

University of Calgary. "Aromatic H". [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Unveiling the Potential of a Novel Chromane Derivative

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2-Dimethyl-6-nitro-chromane

The convergence of privileged structural motifs in a single molecule presents a compelling starting point for drug discovery. This compound is one such molecule, integrating the well-regarded chromane scaffold with a strategically positioned nitro group. The chromane ring system is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The gem-dimethyl substitution on the chromane ring is a common feature that can enhance metabolic stability.

The introduction of a nitroaromatic moiety adds another layer of therapeutic potential. Nitroaromatic compounds have a rich history in medicine, particularly as antimicrobial and anticancer agents.[4] Their mechanism of action is often linked to the bioreduction of the nitro group, which can lead to the generation of cytotoxic reactive oxygen species (ROS) or the formation of reactive intermediates that can alkylate DNA and other macromolecules.[4][5][6][7]

Given the absence of extensive in vitro studies on this compound (CAS No. 19989-17-4)[8][9], this guide proposes a comprehensive, tiered strategy for its initial biological evaluation. The following sections outline a logical progression of experiments designed to first assess its cytotoxic potential and then to elucidate its underlying mechanism of action.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of relevant human cancer cell lines. This provides a quantitative measure of the compound's potency and selectivity.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO-treated) and untreated control wells.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]

-

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.3 |

| HCT116 | Colon Cancer | 6.8 |

| HEK293 | Normal Kidney | > 100 |

Tier 2: Unraveling the Mechanism of Action

Should this compound exhibit potent and selective cytotoxicity, the next logical phase is to investigate its mechanism of action. Based on its structural motifs, several plausible mechanisms can be hypothesized and tested.

Proposed Mechanistic Investigation Workflow

Caption: Proposed workflow for investigating the mechanism of action.

Assessment of Genotoxicity: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells.[13][14] Damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail."[14]

Experimental Protocol: Alkaline Comet Assay

-

Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours).

-

Cell Embedding: Mix ~10,000 treated cells with low melting point agarose and pipette onto a CometSlide™. Allow to solidify at 4°C.

-

Lysis: Immerse slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind DNA "nucleoids."[15]

-

Alkaline Unwinding and Electrophoresis: Incubate slides in an alkaline electrophoresis solution to unwind the DNA. Perform electrophoresis under alkaline conditions.[15]

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software.

Measurement of Oxidative Stress: ROS Assay

The nitroaromatic group can undergo redox cycling, leading to the production of ROS.[4] Intracellular ROS levels can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Experimental Protocol: DCFH-DA ROS Assay

-

Cell Preparation: Culture cells in a 96-well plate and treat with the compound for various time points (e.g., 1, 3, 6 hours). Include a positive control (e.g., H₂O₂) and an untreated control.

-

Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.[16]

-

Data Acquisition: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[16][17] An increase in fluorescence indicates higher ROS levels.

Cell Cycle Analysis via Flow Cytometry

Cytotoxic agents often induce cell cycle arrest at specific checkpoints, preventing the proliferation of damaged cells. This can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and quantifying DNA content using flow cytometry.[18]

Experimental Protocol: Propidium Iodide Staining

-

Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[19][20]

-

Staining: Pellet the fixed cells and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (0.1 mg/mL).[20] Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Detection of Apoptosis: Annexin V/PI Assay

Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapy. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[21][23] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells with compromised membrane integrity.[22]

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment and Collection: Treat cells with the compound for a specified time (e.g., 24 or 48 hours). Collect all cells, including those in the supernatant.

-

Staining:

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results will differentiate four populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Proposed Signaling Pathway

Caption: Hypothetical signaling pathway for the compound's action.

Conclusion and Future Directions

This technical guide outlines a systematic and robust in vitro strategy to characterize the biological activity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine its potential as a novel therapeutic agent. Positive results from this workflow would provide a strong rationale for more advanced studies, including target identification, in vivo efficacy models, and pharmacokinetic profiling, paving the way for its potential development as a next-generation therapeutic.

References

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

-

McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]

-

University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

- Azqueta, A., & Banni, D. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Applied Sciences, 12(9), 4238.

- Clementi, E. A., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4231.

-

iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

-

University of Würzburg. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining. Retrieved from [Link]

- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216.

-

Abbexa. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

-

PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

PubMed. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link]

-

ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]

-

National Institutes of Health. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Retrieved from [Link]

-

Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]

-

JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

-

Scientific Research Publishing. (2019). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,2-dimethyl-6-nitro-2H-chromene. Retrieved from [Link]

-

YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

-

SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CID 67346855 | C27H24O3. Retrieved from [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 3. dovepress.com [dovepress.com]

- 4. scielo.br [scielo.br]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 19989-17-4 | this compound - Moldb [moldb.com]

- 9. 19989-17-4|this compound|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. rndsystems.com [rndsystems.com]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. assaygenie.com [assaygenie.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 20. docs.research.missouri.edu [docs.research.missouri.edu]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. static.igem.org [static.igem.org]

- 25. sigmaaldrich.com [sigmaaldrich.com]

The Nitro-Chromane Scaffold: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Landscape

Abstract

The fusion of the privileged chromane scaffold with the pharmacologically potent nitro group has given rise to the intriguing class of nitro-chromane compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of these compounds, from the early foundational work on chromones to the targeted synthesis of nitro-substituted chromane derivatives. We will delve into the causality behind synthetic strategies, detailing key experimental protocols for their preparation. Furthermore, this guide will elucidate the diverse biological activities of nitro-chromanes, with a particular focus on their anticancer and antimicrobial properties. The underlying mechanisms of action, primarily centered on the bioreduction of the nitro moiety, will be discussed, supported by recent research findings. This comprehensive overview is intended for researchers, scientists, and drug development professionals, offering field-proven insights into this promising area of medicinal chemistry.

Historical Perspective: From Natural Chromones to Synthetic Nitro-Chromanes

The journey to the discovery and development of nitro-chromane compounds is not a linear path but rather an intersection of two significant streams of chemical and pharmacological research: the study of the naturally occurring chromone scaffold and the exploration of nitroaromatic compounds in medicine.

The Legacy of Khellin and the Dawn of Chromone Chemistry

The story of the chromone scaffold's therapeutic potential begins with khellin, a furanochromone extracted from the seeds of the Ammi visnaga plant.[1][2] Used for centuries in traditional medicine as a smooth muscle relaxant, khellin's clinical application in treating bronchial asthma was first reported in 1947.[1] This discovery spurred a dedicated research program in the 1950s to synthesize and modify khellin for improved therapeutic outcomes.[1] A pivotal figure in this endeavor was Dr. R.E.C. Altounyan, who, suffering from asthma himself, systematically tested numerous synthetic chromone derivatives.[1] His persistent work led to the development of disodium cromoglycate (DSCG) in 1965, a chromone derivative that remains in clinical use as a mast cell stabilizer.[1][3] This historical context underscores the long-recognized therapeutic value of the chromone backbone, setting the stage for further chemical exploration.

The Emergence of Nitro-Substituted Heterocycles

Parallel to the advancements in chromone chemistry, the introduction of the nitro group into organic molecules was being recognized for its profound impact on biological activity. The chemistry of nitro compounds has a rich history dating back to the 19th century, with their role as versatile synthetic intermediates being firmly established.[4] The discovery of chloramphenicol in 1947, a potent antibiotic bearing a nitro group, marked a significant milestone, highlighting the therapeutic potential of nitroaromatic compounds.[5][6]

The Convergence: First Synthesis of a Nitro-Chromene

The deliberate synthesis of a nitro-substituted chromene, a direct precursor to nitro-chromanes, was a critical step. While a comprehensive historical account of the very first nitro-chromane is elusive, a landmark 2013 review on the synthesis and properties of 3-nitro-2H-chromenes notes that the first synthesis of a compound in this class was described in 1977 by René et al.[7] They detailed the synthesis of a series of 2-alkyl-2H-chromenes from salicylaldehydes and 1-nitro-2-alkylethylenes.[7] This early work laid the groundwork for future investigations into the synthesis and reactivity of nitro-substituted chromene and, by extension, chromane systems.

Synthetic Methodologies: Rationale and Experimental Protocols

The synthesis of nitro-chromane derivatives has evolved significantly, with modern methods offering high efficiency and stereocontrol. The primary strategies involve the initial synthesis of a nitro-substituted chromene or chromone, followed by reduction or further modification to yield the saturated chromane ring.

Synthesis of 3-Nitro-2H-Chromene Precursors

A common and efficient route to 3-nitro-2H-chromenes involves the reaction of salicylaldehydes with β-nitrostyrenes. This reaction can be catalyzed by various bases and proceeds through a tandem oxa-Michael-Henry reaction sequence.

-

Reaction Setup: To a flask containing a solution of β-nitrostyrene (1 mmol) and salicylaldehyde (1.2 mmol) in acetonitrile (10 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2 g).

-

Reaction Execution: Stir the reaction mixture in a warm water bath at 40°C for several hours, monitoring the consumption of the nitrostyrene starting material by thin-layer chromatography.

-

Work-up: Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate and 10% aqueous sodium hydroxide solution for phase separation.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at 90°C to yield the crude 2-aryl-3-nitro-2H-chromene. Further purification can be achieved by column chromatography.

Caption: Synthesis of 2-Aryl-3-nitro-2H-chromenes.

Conversion of Nitro-Chromenes to Nitro-Chromanes

The saturated nitro-chromane ring can be obtained from the corresponding nitro-chromene through reduction of the double bond or via cycloaddition reactions. A notable method involves the synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2H-chromenes and enamines.[8]

-

Reaction Setup: In a suitable solvent such as acetonitrile, combine the 3-nitro-2H-chromene derivative with an enamine of acetoacetic ester or acetylacetone.

-

Reaction Execution: The reaction proceeds via a nucleophilic addition of the enamine to the activated double bond of the nitro-chromene.

-

Stereochemistry: This reaction typically yields the trans,trans-diastereomer with high selectivity.

-

Purification: The resulting trisubstituted chroman can be purified using standard chromatographic techniques.

Caption: Bioreduction Pathway of Nitro-Chromanes.

Selective Toxicity

The therapeutic efficacy of nitro-chromanes often relies on the differential expression or activity of nitroreductases in target cells (e.g., cancer cells, microbes) compared to host cells. This selective activation contributes to a favorable therapeutic window.

Future Directions and Conclusion

The field of nitro-chromane chemistry is ripe with opportunities for further exploration. The development of more efficient and stereoselective synthetic methods will enable the creation of diverse libraries of nitro-chromane derivatives for biological screening. Future research should focus on:

-

Elucidating Specific Mechanisms: Moving beyond the general model of bioreduction to understand the precise molecular targets of the reactive intermediates generated from specific nitro-chromane compounds.

-

In Vivo Studies: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of promising nitro-chromane candidates.

-

Structure-Activity Relationship (SAR) Deepening: Performing comprehensive SAR studies to optimize the potency and selectivity of nitro-chromane derivatives for specific therapeutic targets.

References

- Edwards, A. M., & Howell, J. B. (2000). The chromones: history, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 30(6), 756–774.

- Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). Pharmaceuticals (Basel, Switzerland).

- The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. (n.d.).

- Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. (n.d.). PubMed.

- Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.

- The chromones: history, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. (2000). Clinical & Experimental Allergy, 30(6), 756-774.

- Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (n.d.).

- Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025). Scientific Reports.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6889-6900.

- (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. (2013).

- Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. (n.d.).

- Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. (2015). Tetrahedron, 71(47), 8963-8971.

- Antimicrobial Activity of Nitroaromatic Deriv

- Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light. (2023).

- Synthesis of 3,4-Disubstituted 2 H -Benzopyrans through C−C Bond Formation via Electrophilic Cyclization. (n.d.). University of West Florida.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6889-6900.

- The synthesis of 2‐substituted 6‐nitro‐chromones. (n.d.).

- Enzymatic reduction of nitro compounds to amines with nitroreductases. (2014). Semantic Scholar.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2021).

- (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015).

- Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (n.d.).

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central.

- Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (n.d.). PubMed Central.

- 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal.

- (PDF) Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. (2025).

- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). RSC Publishing.

- Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI.

- 2H-1-Benzopyran, 3,4-dihydro-. (n.d.). NIST WebBook.

Sources

- 1. Chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The chromones: history, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Presumptive Toxicology Profile of 2,2-Dimethyl-6-nitro-chromane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

2,2-Dimethyl-6-nitro-chromane is a heterocyclic building block with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol .[1] Its structure features a chromane core, substituted with two methyl groups at the 2-position and a nitro group at the 6-position. The presence of the nitroaromatic moiety is a key determinant of its potential toxicological properties, as this class of compounds is known for a range of adverse health effects.[2][3]

Chemical Structure:

Figure 1: Chemical structure of this compound.

This guide will systematically explore the anticipated toxicological profile of this compound, drawing parallels from established data on similar chemical entities.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound governs its systemic exposure and, consequently, its toxicity. While specific data for this compound is unavailable, its physicochemical properties suggest the following presumptive characteristics:

Absorption: The lipophilicity imparted by the dimethylchromane ring suggests that the compound is likely to be well-absorbed orally and dermally. Inhalation could also be a relevant route of exposure, particularly in occupational settings.

Distribution: Following absorption, the compound is expected to distribute to various tissues. Its lipophilic nature may lead to accumulation in adipose tissue.

Metabolism: The metabolism of this compound is anticipated to be a critical factor in its toxicity. The primary metabolic pathways for nitroaromatic compounds involve the reduction of the nitro group and ring oxidation.[2][4]

-

Nitroreduction: This is a key activation pathway for the toxicity of many nitroaromatics.[2][5] The nitro group can be sequentially reduced to nitroso, hydroxylamino, and amino derivatives. The hydroxylamine metabolite is often a highly reactive electrophile that can form adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.[2] This reduction can be catalyzed by various enzymes, including cytochrome P450 reductases and bacterial nitroreductases in the gut.[4]

-

Ring Oxidation: The chromane ring system can undergo oxidative metabolism, potentially leading to the formation of phenolic and other oxygenated metabolites. The interplay between ring oxidation and nitroreduction can influence the overall toxicity profile.[3]

Excretion: Metabolites of this compound are expected to be excreted primarily in the urine and feces, likely after conjugation with glucuronic acid or sulfate to increase their water solubility.

Figure 2: Presumptive metabolic activation of this compound leading to toxicity.

Acute Toxicity

Based on safety data for similar nitroaromatic compounds, this compound may be harmful if swallowed, inhaled, or in contact with skin.[6][7]

Table 1: Presumptive Acute Toxicity Hazards

| Route of Exposure | Presumed Hazard Category (GHS) | Potential Effects |

| Oral | Category 4: Harmful if swallowed | Nausea, vomiting, systemic toxicity. |

| Dermal | Likely Harmful in contact with skin | Skin irritation.[6] |

| Inhalation | Category 4: Harmful if inhaled | Respiratory tract irritation, systemic toxicity. |

| Eye | Likely an irritant | Eye irritation.[6] |

Genotoxicity and Mutagenicity

A significant concern for nitroaromatic compounds is their potential to be mutagenic and genotoxic. The nitro group is often a key structural feature for such activity.[2][3]

The mutagenicity of nitroaromatic compounds is frequently dependent on the metabolic reduction of the nitro group to a reactive hydroxylamine intermediate, which can then form DNA adducts.[2] This has been demonstrated in various bacterial and mammalian cell assays.[3] Therefore, it is highly probable that this compound possesses genotoxic potential.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). The inclusion of nitroreductase-proficient and -deficient strains can provide insight into the role of nitroreduction in mutagenicity.[2]

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO).

-

Metabolic Activation: Prepare an S9 fraction from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Assay Procedure (Plate Incorporation Method):

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer (for non-activation plates).

-

Incubate briefly at 37°C.

-

Add 2 mL of molten top agar and vortex.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control, is considered a positive result.

Carcinogenicity

Several nitroaromatic compounds are recognized as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program.[2] The genotoxic potential of these compounds is a primary driver of their carcinogenicity. Given the high likelihood of genotoxicity for this compound, a corresponding carcinogenic potential should be presumed.

Animal studies on related compounds have shown tumor induction in various organs, including the liver, lung, and mammary gland.[2][8] For example, 6-nitrochrysene has been shown to be a potent tumorigen in experimental animals.[2] Long-term carcinogenicity studies in rodents would be necessary to definitively characterize the carcinogenic risk of this compound.

Reproductive and Developmental Toxicity

Some nitroaromatic compounds have been shown to induce reproductive toxicity.[9] For instance, 2,4,6-trinitrotoluene (TNT) has been shown to cause germ cell degeneration and a decrease in sperm count in rats, with evidence suggesting that this is due to oxidative DNA damage in the testes mediated by its metabolites.[9] Therefore, the potential for this compound to adversely affect reproductive function should be considered.

Experimental Protocol: In Vivo Reproductive Toxicity Screening

A screening study in rodents can provide preliminary data on potential reproductive and developmental effects.

Objective: To assess the effects of this compound on fertility and reproductive performance in rats.

Methodology:

-

Animal Model: Use sexually mature male and female Sprague-Dawley or Wistar rats.

-

Dosing: Administer the test compound to one or both sexes via an appropriate route (e.g., oral gavage) for a period before mating, during mating, and for females, throughout gestation and lactation. A control group receiving the vehicle should be included.

-

Endpoints to Evaluate:

-

Parental Animals: Clinical signs of toxicity, body weight, food consumption, estrous cyclicity, mating performance, fertility indices.

-

Offspring: Litter size, pup viability, pup body weight, developmental landmarks, and any gross abnormalities.

-

-

Data Analysis: Compare the data from the treated groups to the control group for statistically significant differences.

Organ-Specific Toxicity

Based on the toxicology of related compounds, the following organs may be targets for the toxicity of this compound:

-

Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics and is often a target for toxicity. Liver enzyme induction or damage is a possibility.[10]

-

Hematotoxicity: Some nitroaromatic compounds can cause methemoglobinemia.[11]

-

Nephrotoxicity: The kidneys are involved in the excretion of metabolites and can be susceptible to damage.

Conclusion

While direct toxicological data for this compound is lacking, a comprehensive analysis of structurally related nitroaromatic and chromane compounds allows for the construction of a presumptive toxicology profile. The presence of the nitroaromatic moiety is the primary feature of concern, suggesting a high likelihood of genotoxicity and potential carcinogenicity, driven by metabolic activation through nitroreduction. The compound may also exhibit acute toxicity if ingested, inhaled, or in contact with the skin, and has the potential for reproductive and organ-specific toxicities.

The experimental protocols outlined in this guide provide a framework for the necessary in vitro and in vivo studies to definitively characterize the toxicological profile of this compound. Any research or development involving this compound should be conducted with appropriate safety precautions, assuming it to be a hazardous substance until proven otherwise through rigorous toxicological evaluation.

References

[12] BenchChem. A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds. Available at: .

Sigma-Aldrich. Safety Data Sheet. Available at: .

[2] Fu, P. P. (1990). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 3(1), 38-54. Available at: .

[6] Fisher Scientific. Safety Data Sheet. Available at: .

[7] Spectrum Chemical. Safety Data Sheet. Available at: .

[13] Moldb. This compound. Available at: .

[3] Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. Available at: .

[14] Echemi. 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol Safety Data Sheet. Available at: .

[15] Creative Biolabs. In Vitro Toxicity Test Services. Available at: .

[16] Charles River Laboratories. In Vitro Toxicology Testing. Available at: .

[17] Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity test of six nitrosamides and a nitrosocyanamide administered orally to rats. Journal of the National Cancer Institute, 59(4), 1311-1313. Available at: .

[18] Puzyn, T., Mostrag-Szlichtyng, A., Gajewicz, A., & Skrzyński, M. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. Available at: .

[19] MuriGenics. Toxicology. Available at: .

[20] Biobide. In vivo toxicology studies. Available at: .

[21] ChemHelp ASAP. (2023, October 7). in vivo general toxicology studies. YouTube. Available at: .

[22] Creative Bioarray. In Vivo Toxicology. Available at: .

[23] Nuvisan. In vivo toxicology and safety pharmacology. Available at: .

[24] Lijinsky, W., & Taylor, H. W. (1975). Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in rats. Cancer Research, 35(8), 2123-2125. Available at: .

[25] Li, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(10), 2735-2746. Available at: .

[26] G. D. D. (2018). Hazard characterization of carcinogenicity, mutagenicity, and reproductive toxicity for short chain primary nitroalkanes. Regulatory Toxicology and Pharmacology, 98, 238-249. Available at: .

[27] Pour, P., Althoff, J., Krüger, F. W., & Mohr, U. (1977). Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters. Journal of the National Cancer Institute, 58(6), 1649-1652. Available at: .

[9] Ohkuma, Y., et al. (2002). 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite. Archives of Toxicology, 76(9), 509-515. Available at: .

[28] Hall, I. H., et al. (2006). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & Medicinal Chemistry, 14(3), 735-743. Available at: .

[29] Smith, D. J., & Anderson, R. C. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Animal Science, 91(1), 447-455. Available at: .

[30] Althoff, J., & Grandjean, C. (1979). Comparative study on the carcinogenicity of N-nitroso-2,6-dimethylmorpholine in the European hamster. Journal of Cancer Research and Clinical Oncology, 95(2), 119-125. Available at: .

[31] Creus, A., et al. (2005). Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells. Mutagenesis, 20(3), 229-234. Available at: .

[32] von der Hude, W., et al. (1988). Genotoxic activities of 2-nitronaphthofurans and related molecules. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 195(2), 87-99. Available at: .

[5] Williams, D. E. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 13(5), 579-591. Available at: .

[8] National Toxicology Program. (2021). 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Available at: .

[33] Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Chromium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: .

[34] Dalke, C., & Andrae, U. (1992). Propane 2-nitronate is more rapidly denitrified and is more genotoxic than 2-nitropropane in cultured rat hepatoma cells. Toxicology Letters, 61(2-3), 149-157. Available at: .

[4] Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. Available at: .

[1] ChemicalBook. 2,2-DIMETHYL-6-NITROCHROMANE. Available at: .

[11] Smith, D. J., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Animal Science, 91(1), 447-455. Available at: .

[10] Lewis, T. R., Ulrich, C. E., & Busey, W. M. (1979). Subchronic inhalation toxicity of nitromethane and 2-nitropropane. Journal of Environmental Pathology and Toxicology, 2(5), 233-249. Available at: .

[35] Festa, C., et al. (2019). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 24(18), 3349. Available at: .

[36] PubChem. 2,2-Dimethylchroman. National Center for Biotechnology Information. Available at: .

[37] Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl-2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate, CAS Registry Number 81752-87-6. Food and Chemical Toxicology, 146, 111811. Available at: .

[38] Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. Available at: .

Sources

- 1. 19989-17-4 CAS MSDS (2,2-DIMETHYL-6-NITROCHROMANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subchronic inhalation toxicity of nitromethane and 2-nitropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 19989-17-4 | this compound - Moldb [moldb.com]

- 14. echemi.com [echemi.com]

- 15. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]

- 16. criver.com [criver.com]

- 17. Carcinogenicity test of six nitrosamides and a nitrosocyanamide administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Toxicology | MuriGenics [murigenics.com]

- 20. blog.biobide.com [blog.biobide.com]

- 21. m.youtube.com [m.youtube.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. nuvisan.com [nuvisan.com]

- 24. Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Comparative study on the carcinogenicity of N-nitroso-2,6-dimethylmorpholine in the European hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Genotoxic activities of 2-nitronaphthofurans and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. atsdr.cdc.gov [atsdr.cdc.gov]

- 34. Propane 2-nitronate is more rapidly denitrified and is more genotoxic than 2-nitropropane in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 36. 2,2-Dimethylchroman | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 38. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Design for Bioassays of 2,2-Dimethyl-6-nitro-chromane

An Application Note and Protocol Guide

Abstract

The chromane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] The functionalization of this core, such as with a nitro group at the 6-position, introduces unique electronic and metabolic properties that demand a tailored bioassay strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust series of bioassays for 2,2-Dimethyl-6-nitro-chromane. We move beyond simple protocols to explain the causal logic behind the experimental cascade, ensuring that the generated data is both reliable and mechanistically insightful. The proposed workflow begins with foundational cytotoxicity assessments, progresses to mechanistic probes of the nitroaromatic moiety's function—specifically its potential for bioreductive activation and induction of oxidative stress—and culminates in advanced characterization. Each protocol is designed as a self-validating system with integrated controls and quality checks to ensure scientific integrity.

Scientific Rationale & Strategic Assay Selection

The rational design of a bioassay cascade for a novel compound hinges on its structural motifs. For this compound, the experimental approach is dictated by the combined properties of the chromane core and the pendant nitro group.

The Chromane Scaffold: A Foundation of Bioactivity

The chromane ring system is a core component of natural products like flavonoids and tocopherols (Vitamin E), contributing to a wide spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2][3] Its high lipophilicity can facilitate penetration across cell membranes, enhancing the druggability of derivatives.[4] Therefore, initial screening should encompass assays relevant to these known activities, with a primary focus on cell viability and proliferation.

The 6-Nitro Group: A Hub of Mechanistic Complexity

The introduction of a nitroaromatic group fundamentally alters the molecule's potential mechanism of action. This moiety is not merely a passive substituent; it is a well-documented pharmacophore and potential toxicophore.[5] Its biological effects are often mediated by enzymatic reduction within the cell.[6][7]

-

Bioreductive Activation: Cellular flavoenzymes, such as NADPH:cytochrome P450 reductases, can reduce the nitro group.[6][8] This process can occur via a single-electron transfer to form a nitro anion radical or a two-electron reduction to form a nitroso intermediate, which is further reduced to a hydroxylamine.[9][10] These reactive intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, which can be harnessed for therapeutic effect (e.g., anticancer or antimicrobial action) or result in toxicity.[10][11]

-